Forsythoside E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

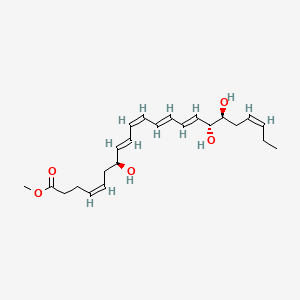

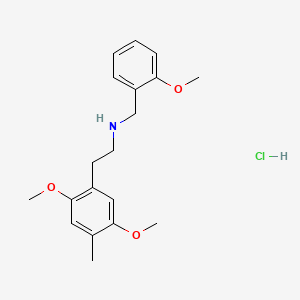

Forsythoside E is a phenylethanol glycoside that can be isolated from the fruits of Forsythia suspensa . It is one of the major secondary metabolites in Forsythia suspensa .

Synthesis Analysis

The synthesis of Forsythoside E involves complex biochemical reactions within the Forsythia suspensa plant . It is one of the metabolites of Forsythia suspensa and its fluorescence enhancement effects have been studied under simulated physiological conditions .Molecular Structure Analysis

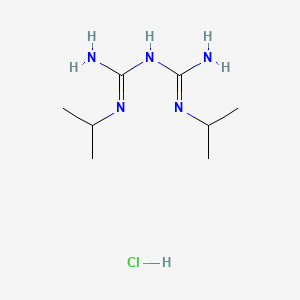

Forsythoside E has a molecular formula of C20H30O12 . It contains a total of 64 bonds, including 34 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 3 six-membered rings, 6 hydroxyl groups, 2 aromatic hydroxyls, 6 secondary alcohols, and 4 ethers (aliphatic) .Chemical Reactions Analysis

Forsythoside E has been found to interact with two types of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), in PBS buffer (pH 7.40) using multispectroscopic techniques . It increased the fluorescence intensity of AChE but quenched the fluorescence of BChE .Physical And Chemical Properties Analysis

Forsythoside E has a molecular weight of 462.445 Da . The density, boiling point, vapor pressure, refractive index, and other physical and chemical properties are yet to be determined .Aplicaciones Científicas De Investigación

Application in Molecular Toxicology

- Field : Molecular Toxicology .

- Methods : The study used a combination of approaches based on the mouse model, human umbilical vein endothelial cell monolayer, real-time cellular monitoring, immunoblot analysis, pharmacological inhibition, and molecular docking .

- Results : The docking scores of Forsythoside A, Forsythoside B, and Forsythoside E were -7.9, -7.4, and -6.5, respectively. The results revealed that Forsythoside A and Forsythoside B were more liable to react with RhoA-GTPγS and form more stable interactions, as compared with Forsythoside E .

Interaction with Cholinesterases

- Field : Biochemistry .

- Summary : Forsythoside E, a major secondary metabolite in Forsythia suspensa, has been found to interact with two types of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

- Methods : The interactions between Forsythoside E and the cholinesterases were investigated in PBS buffer (pH 7.40) using multispectroscopic techniques .

- Results : Forsythoside E increased the fluorescence intensity of AChE but quenched the fluorescence of BChE. It was also proved that the complex between the compound and cholinesterases formed spontaneously at a stoichiometric ratio of 1:1 via multispectral technology . Finally, Forsythoside E inhibited the activities of cholinesterases with similar IC 50 values of 1.08 mM for AChE and 0.92 mM for BChE .

Propiedades

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16-,17+,18+,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMGUQIHCNDUKU-OJJLXHDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Forsythoside E | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)